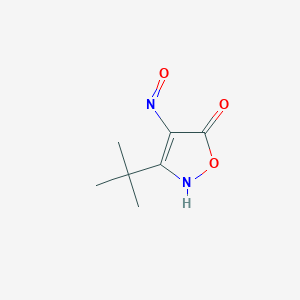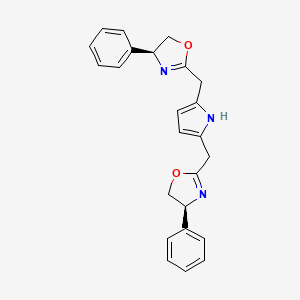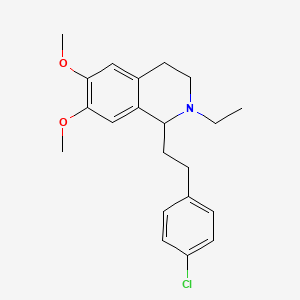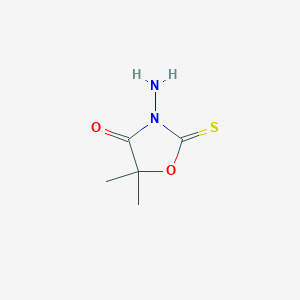
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a chemical compound that features a tert-butyl group, a hydroxyimino group, and an isoxazol-5(4H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one typically involves the reaction of tert-butyl isocyanide with hydroxylamine and an appropriate isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyl)isoxazol-5-amine
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
Uniqueness
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the isoxazole core further enhances its stability and versatility in various applications.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
Clé InChI |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)


![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)

![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

